molecular formula C27H26O8 B2494706 Silvestrol aglycone (enantiomer)

Silvestrol aglycone (enantiomer)

Cat. No.: B2494706
M. Wt: 478.5 g/mol
InChI Key: HYLOONIBWUNKDH-DSVANHEQSA-N
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Description

Silvestrol aglycone (enantiomer) is a cyclopenta benzofuran core phenol derived from the plant genus Aglaia. It is an analogue of Silvestrol, known for its potent anticancer properties. This compound inhibits protein translation initiation in cancer cells, making it a significant subject of research in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silvestrol aglycone (enantiomer) involves several steps, including the formation of the cyclopenta benzofuran core. The enantiomeric separation is typically achieved using chiral high-performance liquid chromatography (HPLC) methods . The reaction conditions often require precise temperature control and the use of specific solvents like dimethyl sulfoxide (DMSO) for solubility .

Industrial Production Methods: Industrial production of Silvestrol aglycone (enantiomer) is not widely documented, but it likely involves large-scale synthesis using similar methods as in laboratory settings. The process would include the extraction of the compound from natural sources, followed by purification and enantiomeric separation .

Chemical Reactions Analysis

Types of Reactions: Silvestrol aglycone (enantiomer) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Silvestrol aglycone (enantiomer) has a wide range of scientific research applications:

Mechanism of Action

Silvestrol aglycone (enantiomer) exerts its effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition impairs the ribosome recruitment step of translation initiation, leading to reduced protein synthesis. The compound preferentially inhibits the translation of malignancy-related mRNAs, contributing to its anticancer activity .

Comparison with Similar Compounds

Uniqueness: Silvestrol aglycone (enantiomer) is unique due to its specific inhibition of eIF4A and its potent anticancer activity. Its enantiomeric form allows for targeted studies on the stereochemistry and biological activity of cyclopenta benzofuran compounds .

Properties

IUPAC Name

methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLOONIBWUNKDH-DSVANHEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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